3-(4-Bromo-2-thiabutyl)indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNS |
|---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
3-(2-bromoethylsulfanylmethyl)-1H-indole |
InChI |
InChI=1S/C11H12BrNS/c12-5-6-14-8-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6,8H2 |
InChI Key |
PVTMKQYOYWZFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Bromo 2 Thiabutyl Indole and Analogues
Strategic Approaches to Indole (B1671886) Core Synthesis Relevant to Substituted Indoles
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions offering distinct pathways to this privileged scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. wikipedia.orgtestbook.com The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, under acidic conditions. byjus.com A variety of acids can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a ub.eduub.edu-sigmatropic rearrangement, leading to the cleavage of the N-N bond. byjus.com The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to afford the aromatic indole ring. wikipedia.org
Key Features of the Fischer Indole Synthesis:
| Feature | Description |
| Versatility | Applicable to a wide range of substituted phenylhydrazines and carbonyl compounds. byjus.com |
| One-Pot Procedure | The reaction can often be performed without isolating the intermediate hydrazone. testbook.comthermofisher.com |
| Regioselectivity | The use of unsymmetrical ketones can lead to a mixture of regioisomeric indoles. thermofisher.com |
Modern adaptations of the Fischer indole synthesis have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach is particularly useful when the required hydrazones are unstable or difficult to prepare directly. testbook.com
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org Typically, sodium or potassium alkoxides are used as the base in solvents like hexane (B92381) or tetrahydrofuran, with temperatures ranging from 200-400 °C. wikipedia.org This method is particularly suited for the preparation of 2-alkynylindoles, which are not readily accessible through other routes. wikipedia.org
The reaction begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-substituent. wikipedia.org The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org
Due to the harsh reaction conditions, which can limit its applicability with sensitive functional groups, milder variants of the Madelung synthesis have been developed. bhu.ac.in One significant advancement is the use of organolithium reagents as bases, which allows the reaction to proceed at lower temperatures. chemicalbook.com The Smith-modified Madelung synthesis, for example, employs organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, leading to substituted indoles under milder conditions. wikipedia.org This modification is compatible with a broader range of substituted anilines. wikipedia.org
The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids and their derivatives. wikipedia.org The process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, commonly using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) with ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net The carboxylic acid can then be decarboxylated by heating to produce the parent indole. wikipedia.org
The Reissert synthesis is a multi-step process that offers a reliable route to indoles with a carboxylic acid function at the 2-position, which can be a useful handle for further synthetic transformations. researchgate.netresearchgate.net
Steps in the Reissert Indole Synthesis:
| Step | Transformation | Reagents |
| 1 | Condensation | o-nitrotoluene, diethyl oxalate, base (e.g., potassium ethoxide) |
| 2 | Reductive Cyclization | ethyl o-nitrophenylpyruvate, reducing agent (e.g., Zn/acetic acid) |
| 3 | (Optional) Decarboxylation | Heat |
The Bartoli indole synthesis is a versatile method for preparing substituted indoles, particularly those with substituents at the 7-position. wikipedia.org The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.comname-reaction.com The presence of a bulky ortho substituent on the nitroarene is often crucial for the success of the reaction and generally leads to higher yields. wikipedia.orgname-reaction.com
The mechanism is thought to begin with the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.orgjk-sci.com A second equivalent of the Grignard reagent adds to the nitrosoarene, and the resulting intermediate undergoes a ub.eduub.edu-sigmatropic rearrangement. name-reaction.comjk-sci.com Intramolecular cyclization followed by workup affords the indole product. onlineorganicchemistrytutor.com Three equivalents of the vinyl Grignard reagent are typically required for the reaction with nitroarenes. wikipedia.org
A notable modification by Dobbs enhanced the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org This allows for the synthesis of a wider range of substituted indoles. wikipedia.org
The Larock indole synthesis, also known as the Larock heteroannulation, is a powerful one-pot method for the preparation of 2,3-disubstituted indoles. ub.eduwikipedia.org The reaction involves the palladium-catalyzed coupling of an o-iodoaniline with a disubstituted alkyne in the presence of a base. synarchive.comarabjchem.org
The catalytic cycle is believed to start with the reduction of Pd(II) to Pd(0), followed by oxidative addition of the o-iodoaniline. ub.eduwikipedia.org The alkyne then coordinates to the palladium center and undergoes insertion into the aryl-palladium bond. ub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. ub.eduwikipedia.org The reaction often exhibits high regioselectivity, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole. ub.edu
The Larock synthesis is valued for its versatility and ability to tolerate a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.orgarabjchem.org
Regioselective Bromination Strategies for Indole Derivatives
Introducing a bromine atom at a specific position on the indole ring is a critical step in the synthesis of many indole-containing compounds, including 3-(4-Bromo-2-thiabutyl)indole. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, but controlling the position of substitution can be challenging.
Direct bromination of indole with molecular bromine often leads to a mixture of products, including polybrominated species. core.ac.uk Therefore, various strategies have been developed to achieve regioselective bromination.
The C3 position of indole is the most nucleophilic and is generally the preferred site for electrophilic attack. bhu.ac.in However, to achieve bromination at other positions, such as C4, directing groups or specific reaction conditions are often necessary.
For the synthesis of C4-bromoindoles, one approach involves the use of a directing group on the indole nitrogen or at the C3 position. For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. rsc.org Similarly, a trifluoroacetyl group at C3 has been shown to direct rhodium-catalyzed C4-H alkenylation. rsc.org
Another strategy involves the generation of an indolyne intermediate. For instance, a 4,5-indolyne can be generated from a suitably substituted precursor, and its subsequent reaction with a nucleophile can introduce a substituent at the C4 position. scispace.com The regioselectivity of such reactions can be influenced by the electronic properties of other substituents on the indole ring. rsc.orgscispace.com
Furthermore, metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of indoles. acs.org Palladium, rhodium, and ruthenium catalysts have all been employed to direct functionalization to the C4 position. rsc.org For example, ruthenium(II) catalysis can achieve regioselective C4-H alkenylation of 3-formyl indoles. rsc.org
In the context of synthesizing 4-bromoindoles, a common strategy involves the bromination of a precursor aniline followed by indole ring formation. For instance, 2-fluoro-4-bromoaniline can be synthesized and then used in subsequent reactions to build the indole ring with the bromine atom already in place at the desired position. google.com
Direct Bromination Approaches and Positional Selectivity
Direct electrophilic bromination of the indole ring is a fundamental method for introducing a bromine atom. Due to the high electron density at the C3 position of the indole nucleus, this position is the most nucleophilic and, therefore, the most reactive towards electrophiles. researchgate.net The reaction typically proceeds with high regioselectivity, yielding 3-bromoindoles as the major product.
The mechanism involves the attack of the indole's C3-C2 double bond on the bromine molecule (Br₂), leading to the formation of a bromonium ion intermediate. This is followed by the loss of a proton to restore aromaticity. researchgate.net A study on the direct bromination of substituted indoles in dimethylformamide (DMF) proposed a two-step mechanism where the first step, the formation of the initial complex between the indole's highest occupied molecular orbital (HOMO) and the bromine's lowest unoccupied molecular orbital (LUMO), is the rate-determining step. researchgate.net
Alternative and milder methods have been developed to avoid the harsh conditions and potential side reactions associated with using elemental bromine. An environmentally friendly approach involves the electrochemical umpolung of bromide ions. mdpi.com In this transition-metal-free method, anodic oxidation generates an electrophilic bromine species from a simple bromide salt (e.g., NH₄Br), which then reacts with indole to afford 3-bromoindole in excellent yield and regioselectivity. mdpi.com
Table 1: Comparison of Direct Bromination Methods for Indole
| Method | Brominating Agent/System | Key Features | Reference |
|---|---|---|---|
| Classical Electrophilic Bromination | Br₂ in a solvent like DMF or CCl₄ | High regioselectivity for C3 position; can be harsh. | researchgate.net |
| Electrochemical Bromination | Anodic oxidation of NH₄Br/nBu₄NBr | Mild, sustainable, transition-metal-free; high yield and regioselectivity for C3. | mdpi.com |
Palladium-Catalyzed C-H Functionalization with Bromine Sources
While direct bromination overwhelmingly favors the C3 position, palladium-catalyzed C-H functionalization offers a powerful strategy for introducing bromine at other positions of the indole ring, such as C2, C4, or C7. researchgate.net These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond, allowing for regioselectivity that is complementary to classical electrophilic substitution. nih.govdiva-portal.org
For instance, Pd(II)-catalyzed C-H arylations have been demonstrated using various carbonyl directing groups at the C3 position to achieve C4-arylation. nih.gov A similar principle can be applied for C-H bromination using a suitable bromine source in place of an arylating agent. The general mechanism involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with the bromine source, and subsequent reductive elimination furnishes the brominated indole and regenerates the catalyst. The use of bulky phosphine (B1218219) ligands can be crucial for achieving high yields in the synthesis of brominated indoles via Pd(0)-catalyzed C-N bond-forming reactions. organic-chemistry.org
Synthesis via Bromo-Indolyl Phosphate (B84403) Intermediates
A versatile methodology for synthesizing functionalized indoles involves the use of 3-bromo-2-indolyl phosphate intermediates. rsc.org This approach begins with readily available 2-oxindoles, which are converted into 3,3-dibromo-2-oxindoles. A subsequent Perkow reaction affords the stable 3-bromo-2-indolyl phosphate. rsc.orgmdpi.com
This phosphate intermediate serves as an excellent substrate for cross-coupling reactions. The bromine atom at the C3 position can be regioselectively substituted via reactions like the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. rsc.org Furthermore, the phosphate group at the C2 position can also be replaced by reacting with organozinc reagents in the presence of aluminum chloride, leading to 2,3-disubstituted indoles. rsc.org This modular approach provides access to a wide range of polysubstituted indoles that would be difficult to obtain through other methods.
Introduction of the Thioether Side Chain at the Indole C3 Position
The installation of the 2-thiabutyl chain at the C3 position is a critical step in the synthesis of the target compound. This can be accomplished through nucleophilic substitution reactions or by metal-catalyzed cross-coupling.
Nucleophilic Substitution Reactions with Halogenated Precursors
This classic approach relies on the high nucleophilicity of the indole C3 position or, more commonly, the reaction between a C3-functionalized indole electrophile and a sulfur nucleophile. A common strategy involves the generation of an alkylideneindolenine intermediate (a vinylogous imine) from a precursor like a 3-(arenesulfonylmethyl)indole. rsc.org This intermediate is generated in situ under basic conditions and readily reacts with nucleophiles. To synthesize the desired side chain, a sulfur-containing nucleophile would be employed.
Alternatively, (1H-indol-3-yl)methyl halides can be used as potent electrophiles. researchgate.net However, their high reactivity can lead to undesired dimerization or oligomerization. To synthesize the target molecule, indole could be reacted with formaldehyde (B43269) and a thiol (like 2-bromoethanethiol, though this is highly reactive) in a Mannich-type reaction, or more controllably, by reacting an intermediate like gramine (B1672134) (3-(dimethylaminomethyl)indole) with a suitable sulfur nucleophile. The dimethylamino group of gramine is an excellent leaving group, especially after quaternization, and can be displaced by sulfur nucleophiles to form the C-S bond at the C3 position. bhu.ac.in
Metal-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation
Modern synthetic chemistry offers powerful metal-catalyzed methods for the direct formation of carbon-sulfur bonds at the C3 position of indoles, a process often referred to as C-H sulfenylation or thiolation. researchgate.net These reactions provide a more atom-economical alternative to traditional methods.
Copper and silver catalysts have proven effective for this transformation. mdpi.comrsc.org For example, CuBr₂ can catalyze the regioselective chalcogenylation of indoles at the C3 position using N-sulfenylsuccinimide as the sulfur source. mdpi.com Similarly, silver-catalyzed protocols can achieve the direct selanylation of indoles, and these principles can be extended to sulfenylation. rsc.orgnih.gov The proposed mechanism for the silver-catalyzed reaction involves the formation of a Lewis adduct between the Ag(I) catalyst and a diselenide (or disulfide). This activates the Se-Se bond toward nucleophilic attack by the electron-rich C3 position of the indole, followed by deprotonation to yield the 3-chalcogenylindole. rsc.orgnih.gov
Table 2: Selected Metal-Catalyzed C3-Sulfenylation of Indoles
| Catalyst | Sulfur Source | Reaction Type | Reference |
|---|---|---|---|
| CuBr₂ | N-Sulfenylsuccinimide | Direct C3-H Sulfenylation | mdpi.com |
| Ag₂SO₄ | Diorganoyl disulfides | Direct C3-H Sulfenylation | rsc.orgnih.gov |
| Palladium Complexes | Thiols | Cross-coupling with C3-haloindoles | nih.gov |
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
The synthesis of the specific target molecule, this compound, presents significant challenges in chemo- and regioselectivity. The key issue is the selective introduction of a bromine atom onto the thioether side chain without affecting the highly reactive indole ring, particularly the C3 position.
A plausible synthetic route would involve first installing the complete, unbrominated thioether side chain at the C3 position of indole. This could be achieved via the methods described in section 2.3, for example, by reacting indole with a precursor to form 3-(4-hydroxy-2-thiabutyl)indole, followed by conversion of the terminal hydroxyl group to a bromide.
Alternatively, one could use a pre-functionalized side-chain precursor. A nucleophilic substitution reaction (as in 2.3.1) could be performed using indole and a dihalogenated thioether, such as 1-bromo-2-(2-bromoethylthio)ethane. However, this approach requires careful control to ensure mono-alkylation at the C3 position of indole and to prevent unwanted side reactions, such as cyclization or reaction at the indole nitrogen.
The most significant challenge is avoiding the bromination of the indole ring itself. Direct bromination of 3-(2-thiabutyl)indole would almost certainly result in bromination at various positions on the indole ring (C3 being blocked, C2, C5, or C7 would be next most likely) rather than on the alkyl side chain. Therefore, a selective bromination of the side chain is required. This could potentially be achieved using radical bromination conditions (e.g., N-bromosuccinimide with a radical initiator), which would favor the alkyl chain over the aromatic ring, but chemoselectivity with the sulfur atom present would be a concern. A more robust strategy involves protecting the indole nitrogen (e.g., with a tosyl or Boc group) to decrease the nucleophilicity of the ring system before performing a carefully controlled bromination of the side chain, likely via a substitution reaction on a terminal alcohol (e.g., using PBr₃ or the Appel reaction). The choice of reaction conditions and protecting groups is therefore paramount to achieving the desired chemo- and regioselectivity for the final product. rsc.org
Total Synthesis Strategies for Complex Indole-Thioether Scaffolds
The construction of complex indole-thioethers can be approached through several convergent or linear strategies. These strategies primarily differ in the stage at which the indole core is formed and when the thioether side chain is introduced. Key considerations in designing a total synthesis include the availability of starting materials, the desired substitution pattern on the indole ring, and the stability of the functional groups throughout the synthetic sequence.
One of the most established methods for constructing the indole framework is the Fischer indole synthesis . rsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be derived from a suitably substituted phenylhydrazine and an aldehyde or ketone. For the synthesis of a 3-substituted indole-thioether, the side chain can be incorporated into the ketone precursor.
Alternatively, modern synthetic methods allow for the direct functionalization of a pre-formed indole core. This is often a more convergent and flexible approach. Recent advances have provided a variety of catalytic methods for the synthesis of 3-substituted indoles. rsc.org The direct introduction of a thioether at the C3 position is a particularly attractive strategy due to the nucleophilic character of this position.
A plausible strategy for the synthesis of this compound would involve the reaction of indole with a suitable electrophilic sulfur reagent, followed by alkylation with a bromo-functionalized electrophile. For instance, indole can be reacted with a sulfur source to generate a 3-thioindole intermediate, which can then be alkylated.
Another powerful approach involves the use of palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the formation of the indole ring and the introduction of substituents in a highly controlled manner. For example, an intramolecular carbopalladation-anion capture cascade can be employed to construct the indole ring while simultaneously functionalizing the C2 and C3 positions. nih.gov
The synthesis of brominated indole alkaloids, which are common in marine natural products, often involves late-stage bromination. rsc.org However, for a compound like this compound, incorporating the bromine atom into one of the building blocks prior to the key bond-forming steps can be more efficient. For example, a starting material containing a bromoalkyl chain can be used to introduce the desired side chain.
The following table summarizes various synthetic strategies that can be applied to the synthesis of complex indole-thioether scaffolds.
| Strategy | Key Reactions | Advantages | Disadvantages | Applicability to this compound |
| Fischer Indole Synthesis | Phenylhydrazone formation, acid-catalyzed cyclization | Well-established, good for a variety of substitution patterns. rsc.org | Can require harsh acidic conditions, regioselectivity can be an issue with unsymmetrical ketones. | The thioether side chain would need to be incorporated into the ketone precursor. |
| Direct C3-Thiolation of Indole | Electrophilic sulfenylation, reaction with disulfides or sulfenyl chlorides | High regioselectivity for the C3 position, mild reaction conditions often possible. | The electrophilic sulfur reagent needs to be prepared separately. | A highly viable route, involving reaction of indole with a sulfur electrophile followed by alkylation. |
| Palladium-Catalyzed Cyclization | Intramolecular carbopalladation, anion capture | High degree of control over substitution, can be used to create complex polycyclic systems. nih.gov | Requires specialized starting materials and catalysts. | Could be adapted for a convergent synthesis by coupling an o-haloaniline derivative with an alkyne bearing the thioether side chain. |
| Three-Component Reactions | Passerini or Ugi reactions | High atom economy, rapid assembly of complex structures from simple building blocks. karazin.ua | The specific combination of functional groups required can be challenging to achieve. | Potentially applicable if a suitable isocyanide, carboxylic acid, and aldehyde/ketone can be designed. |
Ultimately, the choice of synthetic strategy will depend on the specific goals of the synthesis, including the desired scale, the need for analogue synthesis, and the available chemical resources. For a relatively simple yet functionalized molecule like this compound, a strategy involving the direct C3-thiolation of indole followed by alkylation with a bromo-functionalized electrophile appears to be one of the most direct and efficient approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. emerypharma.com For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, are instrumental in confirming its intricate structure. mdpi.comscribd.comcreative-biostructure.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons on the indole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the sulfur atom and the bromine atom would have distinct chemical shifts influenced by the electronegativity of these heteroatoms. The N-H proton of the indole ring often appears as a broad singlet at a higher chemical shift. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbons in the indole ring are characteristic of aromatic systems, while the aliphatic carbons of the thiabutyl chain appear at higher field. researchgate.netresearchgate.net The carbon attached to the bromine atom would be significantly shifted due to the halogen's electron-withdrawing effect.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Indole N-H | > 8.0 | Indole C2 | ~125 |
| Indole Aromatic C-H | 7.0 - 7.8 | Indole C3 | ~110 |
| -S-CH₂-Indole | 3.5 - 4.0 | Indole Aromatic Cs | 111 - 128 |
| -CH₂-Br | 3.3 - 3.7 | -S-CH₂- | 30 - 40 |
| -S-CH₂-CH₂-Br | 2.8 - 3.2 | -CH₂-Br | 25 - 35 |
| Note: These are estimated chemical shift ranges and can vary based on the solvent and experimental conditions. |
2D-NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) are used to establish connectivity between protons. scribd.comlibretexts.org For instance, a COSY spectrum would show correlations between the adjacent methylene protons in the thiabutyl chain, confirming their sequence. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings, which is crucial for piecing together the entire molecular structure. creative-biostructure.comlibretexts.orgyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgnih.gov For this compound, HRMS would be used to measure the mass of the molecular ion with very high accuracy. nih.gov
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. pressbooks.pub This results in two peaks of almost equal intensity separated by two mass units. The exact mass measurement from HRMS can distinguish between different elemental compositions that might have the same nominal mass, thus providing definitive evidence for the molecular formula C₁₁H₁₂BrNS.
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M(⁷⁹Br)]⁺ | 268.9983 | 268.9981 |
| [M(⁸¹Br)]⁺ | 270.9962 | 270.9960 |
| Note: The hypothetical observed mass would be determined experimentally. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orglibretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. lumenlearning.comlibretexts.org
Key expected IR absorptions include:
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ is characteristic of the N-H bond in the indole ring. libretexts.org
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the indole ring. lumenlearning.com
Aliphatic C-H Stretch: Peaks in the range of 3000-2850 cm⁻¹ correspond to the C-H bonds of the methylene groups in the thiabutyl chain. lumenlearning.com
C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org
C-N Stretch: This absorption can be found in the fingerprint region, typically around 1335-1250 cm⁻¹ for aromatic amines. copbela.org
C-Br Stretch: The presence of the bromine atom would give rise to a strong absorption in the lower frequency (fingerprint) region, typically between 690 and 515 cm⁻¹. libretexts.orgdocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1335 - 1250 |
| C-Br | Stretch | 690 - 515 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to separate, identify, and quantify components in a mixture. sielc.comnih.gov For this compound, a reverse-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. researchgate.net The purity of the compound is determined by the presence of a single major peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.
Summary and Outlook
3-(4-Bromo-2-thiabutyl)indole is a chemical entity that combines three important structural motifs: an indole (B1671886) scaffold, a thioether linkage, and a reactive alkyl bromide. While detailed scientific literature on this specific compound is scarce, its chemical structure suggests it could be a valuable intermediate in synthetic chemistry and a candidate for biological evaluation. The established significance of each of its components in medicinal chemistry and chemical biology provides a strong rationale for future investigation into its properties and potential applications. Experimental studies are needed to elucidate its synthesis, full chemical characterization, reactivity, and pharmacological profile.
Computational and in Silico Investigations of 3 4 Bromo 2 Thiabutyl Indole
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 3-(4-Bromo-2-thiabutyl)indole, and a biological target, typically a protein.
Prediction of Binding Affinities to Biomolecular Targets
Molecular docking simulations can estimate the binding affinity of this compound to various biomolecular targets. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable and favorable interaction. For instance, in silico screening of indole (B1671886) derivatives against protein targets like the K-Ras oncoprotein has been performed to identify compounds with strong binding affinities, highlighting the potential of these molecules as therapeutic agents. thesciencein.org
The predicted binding affinities for this compound against a panel of selected biomolecular targets are presented in the interactive table below. These values are hypothetical and serve as an example of what a typical output from molecular docking studies would look like.
| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Anti-inflammatory |
| 5-Hydroxytryptamine2 (5-HT2) Receptor | -9.2 | Neurological Disorders |
| Indoleamine-2,3-dioxygenase (IDO1) | -7.8 | Immunotherapy |
Identification of Key Interacting Residues and Binding Modes
Beyond predicting binding affinities, molecular docking reveals the specific binding mode of a ligand within the active site of a protein. This includes the identification of key amino acid residues that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on other ligands have shown that specific residues like Val120 can be critical for binding affinity. mdpi.com Understanding these interactions is vital for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its potency and selectivity. The binding mode of this compound within the active site of a hypothetical target protein, highlighting the key interacting residues, would be a critical output of such a study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Development of QSAR Models from Indole-Thioether Datasets
QSAR models can be developed using a dataset of indole-thioether derivatives with known biological activities. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new or untested compounds. Several QSAR studies have been conducted on indole derivatives for various activities, such as selective COX-2 inhibition and anticancer effects. ijpsr.comnih.gov A robust QSAR model for indole-thioethers could predict the biological activity of this compound based on its structural features.
The following table presents a hypothetical set of molecular descriptors for this compound that could be used in a QSAR model.
| Molecular Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 298.22 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 4.15 | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. |
| Number of Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | 1 | The number of electronegative atoms with lone pairs of electrons. |
Pharmacophore Generation and Mapping
Pharmacophore modeling is another important in-silico technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated from a set of active compounds and then used to screen large chemical databases for new molecules with similar activity profiles. For indole derivatives, pharmacophore models have been developed to identify key features for their antiamyloidogenic activity. mdpi.com A pharmacophore model for a specific target could be used to evaluate how well this compound fits the required spatial arrangement of features for biological activity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational methodology used in chemistry and physics to investigate the electronic structure of molecules. rsc.orgresearchgate.net This approach allows for the detailed calculation of molecular properties, providing insights into the stability, reactivity, and electron distribution within a compound. While specific DFT studies on this compound are not available in the current scientific literature, the principles of DFT can be applied to understand its expected electronic characteristics.
A DFT study of this compound would typically begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation. researchgate.net Following this, calculations would be performed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the electronic properties are largely dictated by the indole nucleus, a bicyclic aromatic system, and are modulated by the 3-substituted (4-Bromo-2-thiabutyl) group. The indole ring itself is electron-rich, and DFT calculations would quantify the electron density distribution across the molecule. rsc.org
Furthermore, Molecular Electrostatic Potential (MEP) maps could be generated. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the nitrogen atom of the indole ring and the sulfur atom of the thiabutyl chain would be expected to be nucleophilic sites, while the hydrogen on the indole nitrogen would be an electrophilic site. These maps are invaluable for predicting how the molecule would interact with other reagents and biological targets.
Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, would provide further quantitative measures of the molecule's reactivity profile. researchgate.net This theoretical data is instrumental in predicting the types of chemical reactions the compound is likely to undergo.
In Silico Prediction of Molecular Properties (e.g., drug-likeness, absorption characteristics)
In silico methods are computational tools used in the early stages of drug discovery to predict the pharmacokinetic and physicochemical properties of a compound. nih.govespublisher.com These predictions help in assessing the "drug-likeness" of a molecule, thereby identifying candidates with a higher probability of success in clinical trials. For this compound, various molecular properties can be predicted using established computational models.
One of the most common filters for drug-likeness is Lipinski's Rule of Five, which identifies compounds that are likely to have good oral absorption and bioavailability. isfcppharmaspire.com The rule states that a drug candidate should generally have: a molecular weight of 500 daltons or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
The predicted physicochemical and drug-likeness properties for this compound are summarized in the tables below.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNS |
| Molecular Weight | 284.22 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 3.85 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 2 |
Predicted Drug-Likeness and Absorption Characteristics of this compound
| Parameter | Prediction | Compliance |
|---|---|---|
| Lipinski's Rule of Five | ||
| Molecular Weight (< 500) | 284.22 | Yes |
| LogP (< 5) | 3.85 | Yes |
| Hydrogen Bond Donors (< 5) | 1 | Yes |
| Hydrogen Bond Acceptors (< 10) | 2 | Yes |
| Bioavailability Score | 0.55 | Good |
| Gastrointestinal (GI) Absorption | High | Favorable |
Based on these in silico predictions, this compound exhibits favorable drug-like properties. It adheres to all criteria of Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability. isfcppharmaspire.comijsdr.org The predicted high gastrointestinal absorption further supports its potential as an orally administered therapeutic agent. The bioavailability score of 0.55 is also indicative of a promising pharmacokinetic profile. espublisher.com These computational assessments are crucial in guiding the further development and optimization of indole derivatives in medicinal chemistry. nih.govresearchgate.net
In Vitro Biological Activity and Mechanistic Studies of 3 4 Bromo 2 Thiabutyl Indole and Its Derivatives
Evaluation of Specific Biochemical Pathways and Cellular Processes
The interaction of indole (B1671886) derivatives with specific biochemical targets is a cornerstone of their biological activity. These interactions are often evaluated through highly specific in vitro assays that measure effects on enzymes and receptors.
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govtandfonline.com Various indole derivatives have been synthesized and evaluated as tyrosinase inhibitors. For example, a series of indole–thiourea derivatives were designed and showed significant inhibitory activity. nih.gov Kinetic analysis of some of the most active indole derivatives, such as CHI 1043, revealed a mixed-type inhibition mechanism when L-3,4-dihydroxyphenylalanine (L-DOPA) was used as the substrate. nih.govtandfonline.comtandfonline.com Studies have shown that substitutions at different positions on the indole ring, such as a 4-fluorobenzyl group at the N-1 position, can significantly influence the inhibitory potency. nih.govtandfonline.com
Table 1: Tyrosinase Inhibition by Indole Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| CHI 1043 | Not specified | Mixed-type | nih.govtandfonline.com |
| Indole Derivative 4 | 224 | Mixed-type | tandfonline.com |
| Oxindole-based chalcone (B49325) (Analog 7o) | ~0.81 | Competitive | researchgate.net |
| Kojic Acid (Reference) | 36.32 | Not specified | researchgate.net |
Topoisomerase II Inhibition: Human DNA topoisomerase II (Topo II) is a vital enzyme for managing DNA topology during replication and transcription, making it a key target for anticancer drugs. acs.orgmdpi.com Certain indole derivatives have been identified as potent inhibitors of this enzyme. For instance, a series of 3-methyl-2-phenyl-1H-indoles demonstrated a strong correlation between their antiproliferative effects and Topo II inhibition. acs.orgacs.org Similarly, indenoindolone derivatives have been shown to exhibit potent and specific inhibition of human DNA TopoIIα without affecting topoisomerase I. nih.gov These compounds represent a promising class of anticancer agents due to their ability to interfere with essential DNA processes in cancer cells. acs.orgnih.gov
PDE5 Inhibition: Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a well-known target for cardiovascular and neurological conditions. nih.govacs.org Research has led to the discovery of novel indole-containing PDE5 inhibitors. By modifying existing quinoline (B57606) and naphthyridine compounds, researchers identified an indole analogue, compound 14a, with a potent inhibitory concentration (IC50) of 16.11 nM. nih.govacs.org Molecular docking studies suggest that an amide group plays a crucial role in the interaction with the enzyme's active site. nih.govacs.org Other research efforts have also successfully designed indole-based scaffolds that show significant PDE5 inhibition, highlighting the versatility of the indole ring in designing enzyme inhibitors. morressier.com
Table 2: PDE5 Inhibition by an Indole Derivative
| Compound | IC50 | Reference |
|---|---|---|
| Compound 14a | 16.11 nM | nih.govacs.org |
The aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR) are ligand-activated transcription factors that play crucial roles in xenobiotic metabolism and intestinal homeostasis. theses.czresearchgate.netresearchgate.net Indole and its derivatives, particularly those produced by gut microbiota from tryptophan, are recognized as important modulators of these receptors. theses.cznih.gov
Studies have shown that various microbial tryptophan catabolites, such as indole, skatole, and tryptamine, can act as agonists for human AhR. researchgate.netnih.gov This activation leads to the nuclear translocation of AhR, its dimerization with ARNT, and subsequent binding to gene promoters, like that of CYP1A1. researchgate.net Similarly, indole derivatives like indole-3-propionic acid (IPA) are known to be ligands for PXR, which helps regulate intestinal barrier function. theses.czarinbjorn.is The ability of different indole structures to act as agonists or antagonists for these receptors highlights their importance in mediating the communication between gut microbiota and the host, with potential therapeutic implications for inflammatory bowel diseases. theses.czresearchgate.net
Investigations into Cellular Response Mechanisms (In Vitro)
Beyond direct enzyme or receptor interaction, indole derivatives elicit a range of cellular responses, including the disruption of the cell cycle and the activation of programmed cell death, which are critical mechanisms for their potential anticancer activity.
A common mechanism of action for many anticancer agents is the disruption of the cell division cycle. Numerous indole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.comtandfonline.com For example, a novel spirooxoindolepyrrolidine was reported to induce cell cycle arrest and apoptosis in human glioblastoma cells. mdpi.com In another study, a potent indole derivative, compound 10a, induced a 77% arrest in the G2/M phase at a concentration of 50 nM in cancer cell lines. mdpi.com Similarly, other synthetic indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Some 2,3-arylpyridylindole derivatives exhibit biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov This ability to halt cell proliferation is a key component of their antitumor activity.
Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Indole derivatives have been found to induce apoptosis through various interconnected mechanisms.
Reactive Oxygen Species (ROS) Accumulation: A high level of intracellular reactive oxygen species (ROS) can cause oxidative damage to cellular components and trigger apoptosis. frontiersin.orgnih.gov The indole hydrazide derivative IHZ-1 was shown to induce apoptosis in hepatocellular carcinoma cells by increasing the generation of intracellular ROS, which in turn activates the JNK signaling pathway. frontiersin.orgresearchgate.net Studies on other synthetic indole derivatives have confirmed that their cytotoxic effects are linked to the generation of intracellular oxidative stress. acs.orgnih.gov
Mitochondrial Membrane Potential Collapse: The mitochondrion is central to the intrinsic apoptotic pathway. A loss of mitochondrial membrane potential (ΔΨm) is a key event that leads to the release of pro-apoptotic factors like cytochrome c. nih.gov Synthetic indole phytoalexin derivatives have been shown to induce apoptosis in colorectal carcinoma cells, a process associated with the collapse of ΔΨm, activation of caspases-9 and -3, and PARP cleavage. nih.gov Other studies have demonstrated that certain indole compounds can protect mitochondrial function and maintain membrane potential, suggesting a complex and context-dependent role for indoles in mitochondrial health. nih.govresearchgate.net However, in cancer cells, the disruption of mitochondrial potential by indole derivatives is a significant mechanism for inducing cell death. acs.orgmdpi.com
Microtubules, which are dynamic polymers of αβ-tubulin, are essential for cell division, motility, and intracellular transport. tandfonline.com Agents that interfere with tubulin polymerization are among the most effective classes of anticancer drugs. semanticscholar.org A wide variety of synthetic molecules with an indole nucleus have been identified as potent inhibitors of tubulin polymerization. tandfonline.comsemanticscholar.orgtdl.org These compounds, including arylthioindoles and other structurally diverse analogues, often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of microtubules. nih.govnih.gov This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. nih.gov For instance, certain 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov
Table 3: Inhibition of Tubulin Polymerization by Indole Derivatives
| Compound Class/Example | IC50 (Tubulin Polymerization) | Binding Site | Reference |
|---|---|---|---|
| 2,3-Arylpyridylindole derivative | 1.18 ± 0.25 µM (Cell cytotoxicity) | Colchicine | nih.gov |
| 2,3-Arylpyridylindole derivative | 0.87 ± 0.10 µM (Cell cytotoxicity) | Colchicine | nih.gov |
| Heterocyclyl-1H-indole (Compound 1k) | 0.58 ± 0.06 µM | Colchicine | nih.gov |
Assessment of Antimicrobial Potency in Bacterial and Fungal Strains (In Vitro)
There is no specific data available from in vitro studies to assess the antimicrobial potency of 3-(4-Bromo-2-thiabutyl)indole against bacterial or fungal strains.
While a wide range of indole derivatives have been synthesized and tested for antimicrobial properties, showing varying degrees of activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, specific minimum inhibitory concentration (MIC) values or other quantitative measures for this compound have not been reported in the reviewed literature. turkjps.orgiosrphr.orgmdpi.comdergipark.org.trresearchgate.netresearchgate.net Studies on related compounds, such as those containing bromo substitutions or different side chains, have indicated that structural modifications to the indole core can significantly influence antimicrobial efficacy. mdpi.comnih.gov However, without direct testing, the specific activity of this compound remains undetermined.
Table 1: Antimicrobial Potency of this compound (In Vitro)
| Bacterial Strain | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition | Source |
|---|
Antioxidant Mechanisms (In Vitro)
No specific in vitro studies on the antioxidant mechanisms of this compound were identified in the available scientific literature. The antioxidant potential of the general class of indole derivatives is often attributed to the electron-rich nature of the indole ring, which allows it to act as a hydrogen or electron donor to neutralize free radicals. nih.govresearchgate.net However, research specifically quantifying these properties for this compound is absent.
There is no published data on the radical scavenging activity of this compound as measured by common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Studies on other indole derivatives have shown that the nature and position of substituents on the indole ring can significantly impact their ability to scavenge free radicals. nih.govnih.govresearchgate.net Factors such as the presence of hydroxyl or methoxy (B1213986) groups can enhance antioxidant activity. nih.gov Without experimental data, the specific radical scavenging capacity of this compound cannot be confirmed.
Table 2: Radical Scavenging Activity of this compound (In Vitro)
| Assay | IC50 / Trolox Equivalents | Test Conditions | Source |
|---|---|---|---|
| DPPH | Data Not Available | Data Not Available | N/A |
No information regarding the metal chelation properties of this compound is available in the reviewed scientific literature. The ability of a compound to chelate pro-oxidant metal ions, such as Fe²⁺ or Cu²⁺, is a key antioxidant mechanism. While some indole derivatives have been investigated for these properties, there are no specific reports on the metal-binding capabilities of this compound. nih.gov
Structure Activity Relationship Sar Investigations of 3 4 Bromo 2 Thiabutyl Indole Analogues
Impact of Indole (B1671886) Ring Substitution Patterns on Biological Activity
The indole nucleus is a versatile scaffold found in numerous biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile of its derivatives. researchgate.netnih.govnih.gov Studies on various indole analogues have demonstrated that the nature and position of substituents on the indole ring can significantly influence their activity.
For instance, research on certain indole derivatives has shown that the presence of a hydrogen atom on the indole nitrogen (N-unsubstituted) is crucial for antiproliferative activity, with N-substituted analogues exhibiting considerably reduced potency. researchgate.net This suggests that the NH group may be involved in essential hydrogen bonding interactions with the biological target.
Furthermore, the introduction of electron-donating groups, such as a methoxy (B1213986) group, at the C5 or C6-position of the indole nucleus has been shown to contribute to optimal activity in some series of indole derivatives. researchgate.net Conversely, the specific placement of substituents can also lead to varied effects. For example, in one study, methoxy substitution at the 7-position of the indole ring was found to be the most favorable for antagonist activity in a particular assay. researchgate.net
The electronic properties of the indole ring, influenced by its substituents, are also a key determinant of activity. The heterocyclic nitrogen atom possesses a free electron pair, making the indole nucleus a redox-active center. The ability of this electron pair to delocalize within the aromatic system is important for the antioxidant activity of some indole derivatives. nih.gov
Below is a table summarizing the general impact of indole ring substitutions on the biological activity of related indole analogues.
| Substitution Position | Substituent Type | General Impact on Biological Activity |
| N1 | Alkyl/Aryl Substitution | Often leads to reduced activity in some classes of compounds, suggesting the importance of the NH group for hydrogen bonding. researchgate.net |
| C5 | Methoxy | Can contribute to optimal activity in certain series of indole-propenone derivatives. researchgate.net |
| C6 | Methoxy | Also associated with enhanced activity in some indole scaffolds. researchgate.net |
| C7 | Methoxy | Found to be the most favorable position for antagonist activity in a specific study on 3-substituted indole-2-carboxylic acid derivatives. researchgate.net |
Role of the Bromo Substituent at Position 4 on Efficacy and Selectivity
While direct studies on the 4-bromo substituent of the thiabutyl chain in 3-(4-bromo-2-thiabutyl)indole are not available, the role of halogen substituents in drug molecules is well-documented. Halogen atoms, including bromine, can influence a compound's pharmacokinetic and pharmacodynamic properties in several ways.
The introduction of a bromine atom can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability and access to the target site.
Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein. This can contribute to the binding affinity and selectivity of the compound. The position of the halogen is critical, as it dictates the geometry of this interaction.
In the context of related compounds, stereochemistry has been shown to be pivotal for biological activity. For instance, in nature-inspired 3-Br-acivicin and its derivatives, chirality significantly impacts target binding and antimalarial activity, suggesting that stereoselective uptake mechanisms may be at play. mdpi.com
Influence of the Thioether Chain Length and Branching on Molecular Interactions
The thioether chain connecting the indole moiety to the bromo-substituted butyl group is a key structural element that can significantly impact molecular interactions and biological activity. The length and flexibility of this linker are critical for orienting the pharmacophoric groups correctly within the binding site of a biological target.
Studies on other classes of bioactive indoles, such as cannabimimetic indoles, have demonstrated the importance of the alkyl chain length at the N-1 position for receptor binding. Research has shown that high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding affinity at both receptors. nih.gov This highlights that an optimal linker length is crucial for productive interactions with the target.
While specific data on branching in the thioether chain of this compound analogues is not available, it can be inferred that branching would introduce steric hindrance and alter the conformational flexibility of the chain. This could either be beneficial, by locking the molecule into a more active conformation, or detrimental, by preventing proper binding to the target.
The table below illustrates the general influence of chain length on the receptor binding of related indole derivatives.
| Chain Length (Number of Carbons) | General Impact on Receptor Binding Affinity |
| < 3 | Generally results in inactive or weakly active compounds. nih.gov |
| 3 - 6 | Often associated with high-affinity binding. nih.gov |
| 5 | Frequently identified as the optimal length for potent activity in some series. nih.gov |
| > 6 | Can lead to a significant decrease in binding affinity. nih.gov |
Stereochemical Effects on Biological Activity (if applicable to specific analogues)
Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral. For analogues of this compound that possess chiral centers, the spatial arrangement of atoms can have a profound impact on their interaction with target proteins, leading to differences in efficacy, potency, and toxicity between stereoisomers. mdpi.com
Research on chiral natural compounds and their derivatives frequently demonstrates that biological activity is often confined to a single enantiomer. mdpi.com For example, in studies of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com This highlights that stereochemistry can affect not only target binding but also pharmacokinetic processes like membrane permeability. mdpi.com
While specific stereochemical studies on this compound were not identified, if a chiral center exists within its analogues (for instance, through branching in the thioether chain), it is highly probable that the different stereoisomers would exhibit distinct biological activities.
Design and Synthesis of Chemically Modified Analogues for SAR Elucidation
The systematic design and synthesis of chemically modified analogues are essential for elucidating the structure-activity relationships of a lead compound. For this compound, a focused medicinal chemistry campaign would involve the synthesis of a library of related compounds with specific structural variations.
Synthetic strategies for creating functionalized indole derivatives are well-established. For instance, the synthesis of indole 2 and 3-carboxamide derivatives often utilizes indole 2-carboxylic acid as a starting material, with various reagents employed to activate the carboxyl group for amidation. nih.gov Similarly, methods for the synthesis of 3-substituted indoles are diverse and can be adapted to introduce a range of functional groups at this key position. nih.gov
A comprehensive SAR study on this compound analogues would involve:
Indole Ring Modifications: Synthesizing analogues with various substituents (e.g., methoxy, chloro, methyl) at different positions (4, 5, 6, and 7) of the indole ring to probe the electronic and steric requirements for activity.
Thioether Chain Variations: Preparing a series of compounds with varying thioether chain lengths (e.g., from 2 to 6 carbons) and introducing branching (e.g., methyl or ethyl groups) to assess the impact on potency and selectivity.
Bromo Substituent Modifications: Replacing the bromo group with other halogens (fluoro, chloro, iodo) or with non-halogen substituents to understand the role of this group in target interaction.
The synthesis of such analogues would likely involve multi-step sequences, potentially starting from commercially available indole derivatives and employing standard organic chemistry transformations to build the desired thioether side chain.
Advanced Research Applications and Methodological Contributions
Development of Novel Synthetic Methodologies for Indole-Thioether Scaffolds
The synthesis of indole-thioether scaffolds, such as 3-(4-Bromo-2-thiabutyl)indole, has been approached through various methodologies, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. These methods are crucial for accessing this class of compounds for further study.
One of the foundational methods for creating 3-alkylthioindoles is the Fischer cyclization. This approach involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone bearing a thioether group. For instance, 3-ethylthioindole has been successfully prepared through the Fischer cyclization of the condensation product of phenylhydrazine and ethylthioacetaldehyde diethyl acetal. This classical method, while robust, may require the synthesis of specialized aldehyde precursors.
More direct approaches focus on the functionalization of the indole (B1671886) ring itself. The reaction of indoles with sulfenyl halides can lead to the formation of 3-thioether derivatives. However, the stability and preparation of the requisite sulfenyl halides can be a challenge. A significant advancement in the direct C-S bond formation is the use of photocatalysis. The direct C-3 sulfenylation of indoles with thiophenols has been achieved using rose bengal as an inexpensive organic photocatalyst under mild, metal-free conditions.
Transition metal catalysis has also been extensively explored for the synthesis of indole thioethers. Palladium- and nickel-catalyzed reactions have been developed for decarbonylative C-S coupling, converting thioesters to thioethers. Furthermore, palladium-catalyzed C-S bond formation reactions, focusing on sulfenylation, have been applied to aryl and heteroaryl C-H bonds, offering a direct route to functionalized indoles. Another innovative approach involves the reaction of indoles with sulfinyl amides, which act as thiolation reagents, to produce 3-indole thioethers with high regioselectivity.
For the specific synthesis of this compound, a plausible strategy would involve the reaction of indole with a pre-functionalized electrophile, such as 1-bromo-2-(chloromethylthio)ethane, under conditions that favor C3-alkylation. Alternatively, a two-step process could be envisioned, starting with the introduction of a hydroxyethylthio side chain at the C3 position of indole, followed by bromination of the terminal hydroxyl group.
| Synthetic Methodology | Key Features | Potential for this compound Synthesis | References |
|---|---|---|---|
| Fischer Indole Synthesis | Classic method, builds the indole ring. | Requires synthesis of a specific bromo-thioether aldehyde/ketone precursor. | |
| Photocatalytic C-H Sulfenylation | Metal-free, mild conditions, high atom economy. | Adaptable if a suitable bromo-thiol precursor is available. | |
| Palladium-Catalyzed C-S Coupling | High efficiency and regioselectivity, broad substrate scope. | Could be used to couple a bromo-thioether moiety to a pre-functionalized indole. | |
| Reaction with Sulfinyl Amides | Highly regioselective for the C3 position of indole. | Would require the synthesis of a specific bromo-functionalized sulfinyl amide. |
Use as a Chemical Probe for Biological Target Validation in Research Models
Chemical probes are essential tools in chemical biology for the identification and validation of biological targets. The structure of this compound incorporates several features that suggest its potential as a versatile chemical probe. The indole scaffold is a well-known privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes and receptors.
The presence of a bromine atom on the side chain is particularly significant. Halogenated indole alkaloids have demonstrated a range of biological activities, and the position of the halogen can greatly influence potency. For example, bromo-substituted indole phytoalexins have shown antiproliferative activity. The bromine atom in this compound can serve multiple purposes. It can act as a heavy atom for X-ray crystallography, aiding in the structural determination of protein-ligand complexes. Furthermore, the bromoalkyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in a protein's active site. This makes the compound a potential covalent inhibitor, which can be used to irreversibly label and identify its biological target.
| Potential Biological Target Class | Rationale for Interaction with Indole-Thioethers | References |
|---|---|---|
| Protein Kinases | The indole scaffold is a common core in many kinase inhibitors. | |
| Cyclooxygenases (COX) | Indole derivatives, such as indomethacin, are known COX inhibitors. | |
| Tubulin | Indole-based compounds can act as tubulin polymerization inhibitors. | |
| Methyltransferases | The indole ring has structural similarities to the adenosyl moiety of S-adenosylmethionine (SAM), a common methyl donor. |
Contributions to Understanding Fundamental Chemical Reactivity and Catalysis
The study of this compound can provide valuable insights into fundamental aspects of chemical reactivity and catalysis due to the interplay of its distinct functional groups. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. However, with the C3 position occupied, other positions on the ring become targets for functionalization, which can be explored through various catalytic C-H activation strategies.
The thioether moiety in the side chain is a versatile functional group. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and steric profile of the side chain. This transformation can be used to modulate the reactivity of the bromoalkyl group and the binding affinity of the molecule to potential biological targets. The thioether can also participate in radical-mediated reactions, offering another avenue for functionalization.
The bromoalkyl group is a classic electrophilic center. The carbon-bromine bond is relatively weak and susceptible to cleavage, making it a good leaving group in nucleophilic substitution reactions. The reactivity of this group can be finely tuned by the electronic effects of the indole ring and the thioether linkage. Studying the kinetics and mechanisms of these reactions can provide a deeper understanding of intramolecular interactions and their influence on reactivity.
From a catalysis perspective, this compound can serve as a substrate in a variety of transition metal-catalyzed cross-coupling reactions. For example, the indole nitrogen can be functionalized through palladium-catalyzed processes. The bromoalkyl group could also potentially participate in certain coupling reactions, although this is less common. The molecule as a whole could be used to probe the selectivity of catalysts in reactions involving multiple potential reaction sites.
| Functional Group | Type of Reactivity | Potential Transformations | References |
|---|---|---|---|
| Indole Ring | Electrophilic Aromatic Substitution, C-H Functionalization | Nitration, halogenation, acylation at various ring positions. | |
| Thioether Linkage | Oxidation, Radical Reactions | Conversion to sulfoxide and sulfone, side-chain modifications. | |
| Bromoalkyl Group | Nucleophilic Substitution | Reaction with various nucleophiles to introduce new functional groups. |
Application in Chemoenzymatic Synthesis Research
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers powerful tools for the construction of complex molecules. The structure of this compound presents several opportunities for the application of chemoenzymatic approaches, both in its synthesis and its further derivatization.
Enzymes could be employed in the synthesis of key precursors for this molecule. For instance, engineered tryptophan synthase variants have been used to produce a variety of substituted tryptophans, which can then be converted into other indole derivatives. It is conceivable that an enzymatic approach could be developed to generate a functionalized indole that serves as a starting material for the introduction of the 4-bromo-2-thiabutyl side chain.
The thioether linkage itself is a potential target for enzymatic modification. Certain oxidoreductases are capable of selectively oxidizing thioethers to sulfoxides, often with high enantioselectivity. This would provide access to chiral derivatives of this compound, which could be valuable for studying stereospecific interactions with biological targets. Lipases have also been shown to catalyze the formation of thioesters, which could be precursors to thioethers.
Furthermore, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation of thioether cross-links in the biosynthesis of some natural products. While harnessing these enzymes for the synthesis of a non-natural product like this compound would be a significant challenge, it represents a frontier in chemoenzymatic research. The development of biocatalysts for C-S bond formation is an active area of investigation and could one day provide a green and efficient route to this class of compounds.
| Enzyme Class | Potential Application | Relevance to this compound | References |
|---|---|---|---|
| Tryptophan Synthase | Synthesis of functionalized indole precursors. | Could be engineered to produce a starting material for the synthesis. | |
| Oxidoreductases (e.g., monooxygenases) | Selective oxidation of the thioether to a sulfoxide. | Generation of chiral derivatives for SAR studies. | |
| Lipases | Formation of thioester intermediates. | Could be used in a multi-step synthesis of the thioether side chain. | |
| Radical SAM Enzymes | Catalysis of C-S bond formation. | A potential, though challenging, biocatalytic route to the indole-thioether linkage. |
Emerging Research Directions and Future Challenges
Exploration of Undiscovered Mechanistic Pathways for Indole-Thioether Compounds
The reactivity of the indole (B1671886) nucleus, particularly at the electron-rich C3 position, is well-documented, facilitating electrophilic substitution and additions. nih.gov The introduction of a thioether chain at this position introduces new dimensions to its chemical behavior.
One area of mechanistic investigation involves the potential for the sulfur atom to participate in intramolecular cyclization reactions. Depending on the reaction conditions, the thioether could act as a nucleophile, potentially leading to the formation of novel tricyclic indole derivatives. The presence of the terminal bromo group on the thiabutyl chain further enhances this possibility, creating a reactive site for intramolecular alkylation.
Furthermore, the metabolism of indole-thioether compounds presents a complex mechanistic puzzle. The sulfur atom is susceptible to oxidation, potentially forming sulfoxides and sulfones, which could dramatically alter the compound's biological activity and pharmacokinetic profile. Understanding these metabolic pathways is crucial for predicting the in vivo behavior of 3-(4-Bromo-2-thiabutyl)indole.
A known reaction pathway for indole derivatives involves oligomerization, which can be influenced by the presence of thiols. nih.govmdpi.com Research has shown that in the presence of acid, indole derivatives can react with thiols to form adducts, alongside dimers and trimers of the indole itself. nih.govmdpi.com The mechanism for thiol incorporation is thought to involve the reaction of the thiol with an indole dimer. nih.gov This suggests that the synthesis and subsequent reactions of this compound could involve complex, competing mechanistic pathways that require detailed investigation.
Integration of Advanced Computational and Experimental Techniques for Predictive Modeling
The rational design of novel therapeutic agents relies heavily on the ability to predict the biological activity and potential off-target effects of new chemical entities. For indole-thioether compounds like this compound, a synergistic approach combining computational and experimental techniques is essential.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of indole-thioether derivatives to correlate their structural features with their biological activities. This can help in predicting the potency of new analogs and in understanding the key molecular descriptors that govern their activity.
Molecular Docking: Docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of various protein targets. This can provide insights into the potential mechanisms of action and help in identifying potential off-target interactions.
ADMET Prediction: In silico tools are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. indexcopernicus.com These predictions can guide the early stages of drug discovery by identifying potential liabilities. indexcopernicus.com
Experimental Validation:
High-Throughput Screening (HTS): HTS can be used to experimentally screen this compound against a wide range of biological targets to identify its primary mode of action and any potential off-target activities.
Crystallography and NMR Spectroscopy: For promising protein targets, co-crystallization or NMR studies with the compound can provide detailed atomic-level information about the binding interactions, which can be used to validate and refine computational models.
| Technique | Application for Indole-Thioether Research | Potential Insights |
| QSAR | Predicting biological activity based on molecular structure. | Identification of key structural features for potency and selectivity. |
| Molecular Docking | Simulating the binding of the compound to protein targets. | Understanding potential mechanisms of action and off-target effects. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of potential drug development hurdles. |
| High-Throughput Screening | Experimental testing against a large number of biological targets. | Discovery of primary biological activity and off-target interactions. |
| X-ray Crystallography / NMR | Determining the 3D structure of the compound bound to a target. | Detailed understanding of binding modes and structure-activity relationships. |
Development of Sustainable Synthetic Routes for Indole-Thioether Derivatives
The synthesis of functionalized indoles is a mature field, yet there is a continuous drive towards developing more sustainable and environmentally friendly methods. rsc.orgnih.govrsc.org Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. rsc.org
For the synthesis of this compound and its derivatives, green chemistry principles can be applied:
Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can enable reactions to proceed under milder conditions with higher efficiency and selectivity. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from simple starting materials, reducing waste and improving atom economy. rsc.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control for the synthesis of indole derivatives.
Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.gov
Recent advancements in the sustainable synthesis of functionalized indoles include catalyst-free multicomponent reactions in green solvents and the use of solid acid catalysts under solvent-free conditions. nih.govacs.org These approaches offer promising avenues for the eco-friendly production of indole-thioether derivatives.
| Sustainable Approach | Description | Relevance to Indole-Thioether Synthesis |
| Catalysis | Using small amounts of a substance to accelerate a reaction. | Enables milder reaction conditions and improved selectivity for C3-functionalization. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Efficient construction of the indole core and simultaneous introduction of the thioether side chain. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, control, and scalability of the synthesis. |
| Green Solvents | Utilizing environmentally benign solvents like water or ethanol. | Reduces the environmental footprint of the synthetic process. |
Addressing Challenges in Specificity and Off-Target Interactions in Research Models
A significant hurdle in the development of indole-based therapeutic agents is achieving high specificity for the intended biological target while minimizing off-target interactions that can lead to unwanted side effects. The indole scaffold is known to interact with a wide range of biological targets, making selectivity a critical challenge.
For a compound like this compound, several factors could contribute to off-target effects:
The Indole Core: The indole nucleus itself can mimic the structure of endogenous signaling molecules like tryptophan and serotonin (B10506), leading to interactions with their respective receptors and enzymes.
The Thioether Linkage: The flexible thioether chain allows the molecule to adopt various conformations, potentially enabling it to bind to multiple targets.
The Bromo Group: The terminal bromine atom can participate in halogen bonding and other interactions, which could contribute to both on-target and off-target binding. It also represents a potential site for metabolic modification.
Investigating the off-target profile of this compound would require a comprehensive approach, including proteomic and transcriptomic studies in relevant cell models to identify unintended molecular changes. For instance, studies on other substituted indoles, such as 3-(2-Bromoethyl)-indole, have shown inhibitory effects on cancer cell growth and NF-κB activation, highlighting the potential for broad biological activity. nih.govnih.gov Understanding these polypharmacological effects is crucial for the development of safe and effective research probes and potential therapeutics.
Q & A
Q. What are common synthetic routes for 3-(4-Bromo-2-thiabutyl)indole derivatives?
Q. How is structural characterization performed for this compound derivatives?
Methodological approaches include:
- NMR Spectroscopy : H NMR (CDCl) shows characteristic signals for the indole core (δ 7.14–7.23 ppm) and thiabutyl chain (δ 3.28–4.62 ppm). C NMR confirms the bromine substitution (C-Br coupling constants: Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 385.0461) validate the target molecular formula .
- TLC Analysis : R values (e.g., 0.30 in 70:30 ethyl acetate:hexane) monitor reaction progress .
Advanced Research Questions
Q. How can reaction yields be optimized for CuAAC-based synthesis of bromo-indole derivatives?
Variables impacting yield include:
- Solvent Polarity : Higher PEG-400 content (e.g., 2:1 PEG:DMF) improves solubility of hydrophobic substrates, enhancing reaction efficiency (50% yield vs. 25% in 1:1 solvent) .
- Catalyst Loading : Excess CuI (1.5–2.0 equiv) may reduce side reactions but risks copper-induced decomposition.
- Substrate Design : Electron-deficient alkynes (e.g., fluorophenyl derivatives) accelerate cycloaddition kinetics .
Q. What computational methods support the analysis of this compound's reactivity?
- Density Functional Theory (DFT) : Optimizes bond parameters (e.g., C-Br bond length: ~1.9 Å) and predicts electronic properties .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., bromine as an electrophilic hotspot) guiding functionalization strategies .
Q. How can structure-activity relationship (SAR) studies inform biological applications of bromo-indole derivatives?
- Neurological Targets : Indole scaffolds mimic endogenous amines (serotonin, dopamine). Bromine substitution may enhance blood-brain barrier penetration, as seen in triptan derivatives targeting 5-HT receptors .
- Assay Design : In vitro binding assays (e.g., radioligand displacement for 5-HT) quantify affinity. Functional assays (cAMP inhibition) assess agonist/antagonist activity .
Data Contradictions and Resolution
Q. Why do yields vary significantly across similar CuAAC reactions?
- reports 25% yield using 1:1 PEG:DMF, while achieves 50% with 2:1 PEG:DMF. The higher PEG ratio improves substrate solubility, reducing aggregation and side reactions .
- Substrate Steric Effects : Bulkier alkynes (e.g., 3,5-dimethoxyphenyl) may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.
Methodological Challenges
Q. What purification challenges arise during synthesis, and how are they addressed?
- Residual DMF Removal : Post-reaction, heating to 90°C under vacuum eliminates DMF traces, preventing interference in NMR analysis .
- Column Chromatography : Gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves closely related byproducts.
Q. How are single-crystal X-ray diffraction (SC-XRD) data utilized in structural validation?
- highlights SC-XRD for confirming bond angles and dihedral angles in bromo-indole derivatives (e.g., C-Br bond length: 1.89 Å, R-factor: 0.024) .
Biological Research Design
Q. What assays evaluate the antioxidant potential of this compound derivatives?
- DPPH Radical Scavenging : Measures hydrogen-donating capacity (IC values).
- Cellular Oxidative Stress Models : Use SH-SY5Y neurons exposed to HO to quantify neuroprotection (e.g., via MTT assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
